![molecular formula C7H14ClNS B13528419 2-Thia-7-azaspiro[3.5]nonanehydrochloride](/img/structure/B13528419.png)
2-Thia-7-azaspiro[3.5]nonanehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-thia-7-azaspiro[35]nonane hydrochloride is a chemical compound with the molecular formula C₇H₁₄ClNS It is a spirocyclic compound, meaning it contains a spiro-connected ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-thia-7-azaspiro[3.5]nonane hydrochloride typically involves the reaction of a suitable thiol with an aziridine derivative under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the spirocyclic structure. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of 2-thia-7-azaspiro[3.5]nonane hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is typically produced in batch reactors, followed by purification steps such as crystallization or recrystallization to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-thia-7-azaspiro[3.5]nonane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The nitrogen atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various nitrogen-containing derivatives.
Applications De Recherche Scientifique
2-thia-7-azaspiro[3.5]nonane hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of 2-thia-7-azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spirocyclic structure allows it to fit into binding sites with high specificity, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride
- 7-thia-2-azaspiro[3.5]nonane hydrochloride
- 2-azaspiro[3.5]nonane hydrochloride
Comparison
2-thia-7-azaspiro[3.5]nonane hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. For example, the presence of the sulfur atom in the spirocyclic ring can influence the compound’s oxidation state and reactivity, making it distinct from other spirocyclic compounds that lack this feature.
Propriétés
Formule moléculaire |
C7H14ClNS |
|---|---|
Poids moléculaire |
179.71 g/mol |
Nom IUPAC |
2-thia-7-azaspiro[3.5]nonane;hydrochloride |
InChI |
InChI=1S/C7H13NS.ClH/c1-3-8-4-2-7(1)5-9-6-7;/h8H,1-6H2;1H |
Clé InChI |
LZRHGSCXFMIHNS-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC12CSC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-methyl-2-({3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13528337.png)
![potassiumtert-butylN-methyl-N-[(trifluoroboranuidyl)methyl]carbamate](/img/structure/B13528345.png)
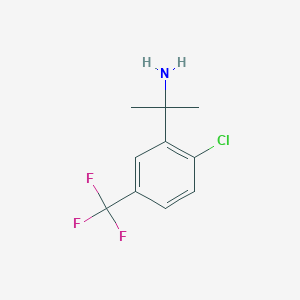
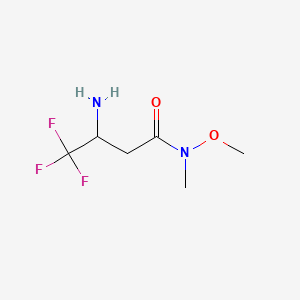
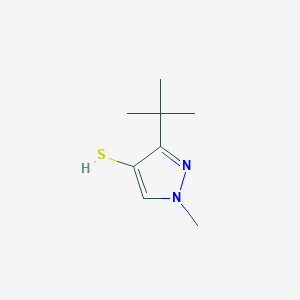
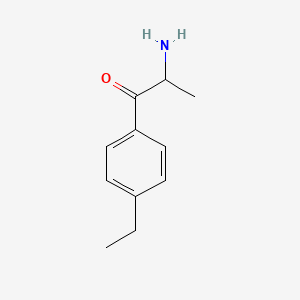
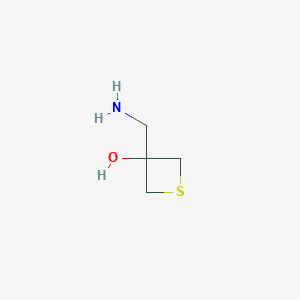
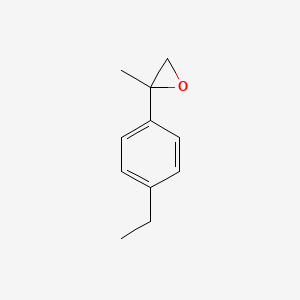

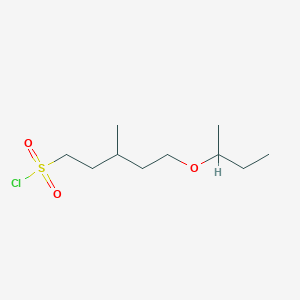
![1-[(Methylsulfonyl)methyl]cyclopropanemethanamine](/img/structure/B13528390.png)
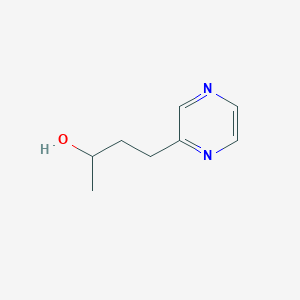

![2-Azabicyclo[2.1.1]hexan-4-ylmethanol](/img/structure/B13528414.png)
